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Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate

the interaction between proteins and DNA in their native chromatin context.[1][2][3][4] A

significant challenge in ChIP assays is the often low yield of immunoprecipitated DNA, which

can be in the picogram to nanogram range.[5] This is particularly true when studying proteins

with low abundance or transient DNA interactions.[1] To overcome this limitation and ensure the

quantitative recovery of these small amounts of DNA during the final precipitation step, an inert

carrier molecule is often employed. Linear polyacrylamide (LPA) has emerged as a highly

effective and advantageous carrier for this purpose.[6][7][8]

Advantages of Linear Polyacrylamide as a Carrier
Linear polyacrylamide is a synthetic polymer that acts as a co-precipitant, facilitating the

precipitation of minute quantities of nucleic acids from dilute solutions.[7][9][10] Its use in the

DNA purification stage of ChIP assays offers several distinct advantages over other carriers like

tRNA or glycogen:

Inert Nature: LPA is chemically synthesized and does not interfere with downstream

enzymatic reactions such as PCR, ligation, or restriction enzyme digestion.[11][12] Unlike
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tRNA, it is not a substrate for enzymes like polynucleotide kinase.[6]

Nuclease-Free: Being a synthetic product, LPA is free from any contaminating nucleases

(DNases and RNases) or nucleic acids that could degrade the precious ChIP DNA sample or

interfere with subsequent analyses.[7][9]

High Purity: The use of LPA eliminates the risk of introducing trace contaminants that can be

present in biological carriers like glycogen (derived from oysters) or yeast tRNA.[7][9]

Enhanced Recovery: LPA facilitates the complete recovery of picogram amounts of DNA

fragments larger than 20 base pairs, which might otherwise be lost during ethanol

precipitation.[6] This is crucial for the success of downstream applications like qPCR and

next-generation sequencing.

Visible Pellet: The addition of LPA results in a more substantial and visible pellet after

centrifugation, which aids in careful handling and reduces the risk of accidental aspiration

and loss of the DNA sample.[9]

No Spectrophotometric Interference: LPA does not absorb at 260 nm or 280 nm, thus it does

not interfere with the spectrophotometric quantification of the purified DNA.[7][10]

Mechanism of Action
During ethanol precipitation, the presence of cations (e.g., from sodium acetate) neutralizes the

negative charges of the DNA's phosphate backbone, reducing its hydrophilicity.[7] Ethanol then

displaces the hydration shell around the DNA, causing it to precipitate out of solution.[7] When

DNA concentrations are very low, the formation of a precipitate is inefficient. Linear
polyacrylamide, with its long, uncharged polymer chains, forms a matrix that entraps the DNA

molecules, effectively "carrying" them out of solution and facilitating the formation of a pellet

upon centrifugation.[13][14]

Applications in ChIP
The primary application of LPA in ChIP is during the final DNA purification step after the elution

of the protein-DNA complexes from the antibody-bead conjugate and the reversal of cross-

links. The small fragments of DNA (~150-500 bp) that are the target of ChIP analysis are

particularly susceptible to loss during precipitation, making the use of a carrier like LPA highly
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recommended.[3] Its use has been shown to improve the efficiency of isolating sheared DNA

molecules in ChIP experiments.[8]

Quantitative Data Summary
While direct side-by-side quantitative comparisons in a single ChIP experiment are not readily

available in the surveyed literature, the efficiency of LPA in precipitating low amounts of DNA is

well-documented. The following table summarizes the expected DNA recovery with and without

a carrier, based on general nucleic acid precipitation principles that are directly applicable to

the final step of a ChIP assay.

Carrier
Starting DNA
Amount

Expected Recovery
Efficiency

Notes

None Picogram levels Low to negligible

For DNA

concentrations below

50 ng/mL,

precipitation is often

not quantitative, and

the pellet may be

invisible, leading to

unreliable recovery.[9]

Linear Polyacrylamide

(LPA)
Picogram levels Complete recovery

LPA has been shown

to enable the

complete recovery of

DNA fragments larger

than 20 base pairs,

even at picogram

concentrations.[6] The

typical final

concentration used is

10-20 µg per

precipitation.[6][11]

[12]
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The DNA yields in ChIP assays are highly variable and depend on factors such as the cell type,

the abundance of the target protein, and the antibody's quality, typically ranging from 5 to 50 ng

in total.[5]

Experimental Protocols
Preparation of Linear Polyacrylamide (LPA) Stock
Solution (5 mg/mL)
This protocol is adapted from Gaillard and Strauss (1990).[6]

Materials:

Acrylamide (molecular biology grade, do not use bis-acrylamide)

Tris-HCl, pH 7.8

Sodium Acetate (NaOAc)

EDTA

Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Ethanol (95% or 100%)

Nuclease-free water

Procedure:

In a 50 mL conical tube, prepare a 5% acrylamide solution by dissolving 2.5 g of acrylamide

in a final volume of 50 mL containing 40 mM Tris-HCl (pH 7.8), 20 mM Sodium Acetate, and

1 mM EDTA.

To initiate polymerization, add 1/100 volume of 10% APS (e.g., 500 µL for a 50 mL solution)

and 1/1000 volume of TEMED (e.g., 50 µL for a 50 mL solution).
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Mix gently by inversion and allow the polymerization to proceed at room temperature for 30-

60 minutes, or until the solution becomes viscous.[15]

Precipitate the polymerized linear polyacrylamide by adding 2.5 volumes of 95% or 100%

ethanol (e.g., 125 mL for a 50 mL solution). A white polymer clump will form.[16]

Mix well and centrifuge at 10,000 x g for 10 minutes to pellet the LPA.[15]

Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove

unpolymerized acrylamide and other salts.

Centrifuge again at 10,000 x g for 5 minutes. Carefully remove all of the supernatant and air-

dry the pellet for 10-15 minutes. Do not over-dry.

Resuspend the LPA pellet in nuclease-free water to achieve a final concentration of 5

mg/mL. This may require overnight shaking to fully dissolve the polymer.[11]

Store the LPA solution in aliquots at -20°C. The solution is stable for several years.[6][15]

Using Linear Polyacrylamide in the Final DNA
Precipitation Step of a ChIP Assay
This protocol outlines the steps following the elution and reverse cross-linking of the ChIP DNA.

Materials:

Eluted and reverse-cross-linked ChIP DNA sample

Linear Polyacrylamide (LPA) stock solution (e.g., 5 mg/mL)

3 M Sodium Acetate (NaOAc), pH 5.2

100% Ethanol, ice-cold

70% Ethanol, ice-cold

Nuclease-free water or TE buffer for final resuspension
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Procedure:

To your aqueous ChIP DNA sample (typically in a volume of 100-500 µL), add 1/10 volume

of 3 M Sodium Acetate (pH 5.2).

Add 1-2 µL of the 5 mg/mL LPA stock solution to achieve a final amount of 5-10 µg of LPA.[9]

Some protocols recommend up to 20 µg.[6][12] Mix gently by vortexing.

Add 2.5 to 3 volumes of ice-cold 100% ethanol.

Mix thoroughly by inverting the tube several times until the solution is homogeneous.

Incubate the mixture to precipitate the DNA-LPA complex. This can be done at -20°C for at

least 1 hour or at -80°C for 30 minutes.[6]

Centrifuge the sample at maximum speed (≥12,000 x g) in a microcentrifuge at 4°C for 15-30

minutes to pellet the DNA.

Carefully aspirate and discard the supernatant without disturbing the pellet. The LPA pellet

should be visible but may not adhere tightly to the tube wall, so caution is advised.[11][12]

Gently add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual

salts.

Centrifuge at maximum speed for 5-10 minutes at 4°C.

Carefully remove the supernatant completely.

Air-dry the pellet for 5-10 minutes at room temperature. Ensure all ethanol has evaporated,

as it can inhibit downstream enzymatic reactions.

Resuspend the purified DNA pellet in a suitable volume (e.g., 20-50 µL) of nuclease-free

water or TE buffer.
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Chromatin Immunoprecipitation (ChIP) Workflow with
LPA-assisted DNA Precipitation
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6. Washing Steps

7. Elution of Complexes

8. Reverse Cross-links
(Heat & Proteinase K)

9. DNA Purification

Add LPA Carrier,
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Precipitate & Centrifuge
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10. Purified ChIP DNA
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Caption: Workflow of a ChIP assay highlighting the integration of LPA.
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Caption: Advantages of LPA for ChIP DNA purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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